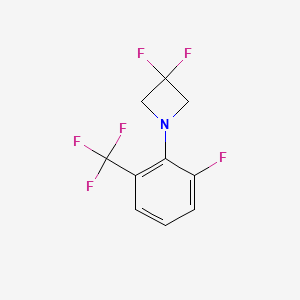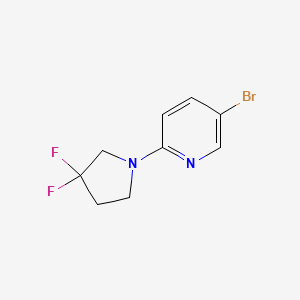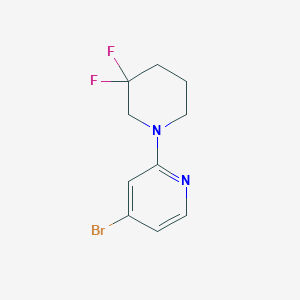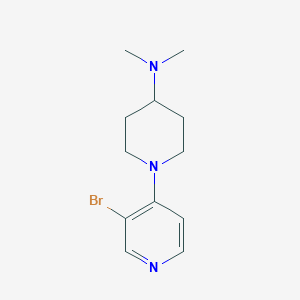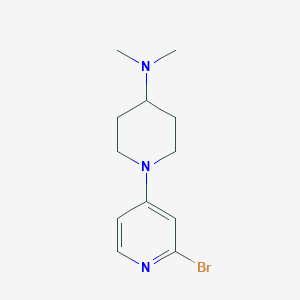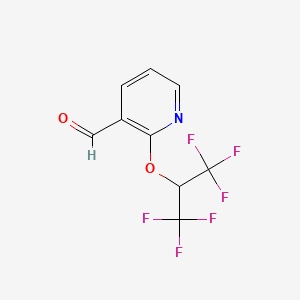
3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile
Übersicht
Beschreibung
The compound “3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a 4-fluoro-phenylsulfanyl group at the 3-position. Additionally, there is a nitrile group attached to the 2-position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the 4-fluoro-phenylsulfanyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring, the trifluoromethyl group, and the 4-fluoro-phenylsulfanyl group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
- Studies have explored the synthesis and crystal structure of various compounds related to 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile. For example, Mo et al. (2007) synthesized a compound with a similar structure and determined its crystal structure using X-ray diffraction, highlighting its potential in crystallography and structural chemistry (Mo, Wen-yan, He, & Hong-wu, 2007).
- Another study by Bradiaková et al. (2009) involved the synthesis of derivatives of this compound, demonstrating the versatility in chemical synthesis and potential applications in designing new chemical entities (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).
Biological and Medicinal Properties
- Ryzhkova et al. (2023) investigated a compound similar to this compound, emphasizing its importance in the field of medicinal chemistry and drug discovery. The study assessed the ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for pharmaceutical development (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).
Chemical Interactions and Molecular Conformations
- Sagar et al. (2017) analyzed the molecular conformations and hydrogen bonding in compounds closely related to this compound, which is important for understanding intermolecular interactions in chemical and pharmaceutical sciences (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).
Spectroscopic and Quantum Chemical Analysis
- A study by Alzoman et al. (2015) conducted vibrational spectral analysis of a related pyridine derivative, highlighting the role of such compounds in spectroscopic and quantum chemical studies, which are fundamental in material science and chemistry (Alzoman, Mary, Panicker, Al-Swaidan, El-Emam, Al-Deeb, Al‐Saadi, Van Alsenoy, & War, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXQCJYSJYKDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


